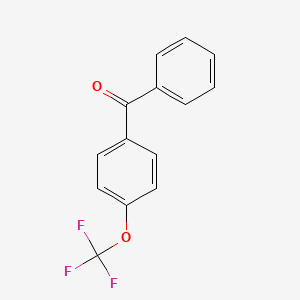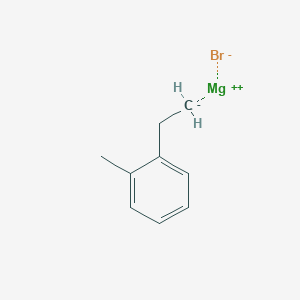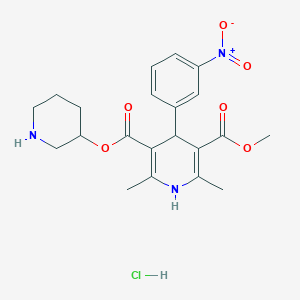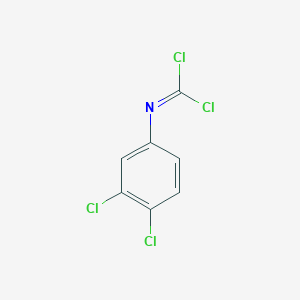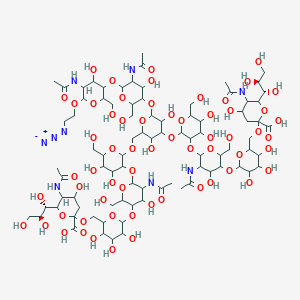
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, also known as 4,5,6-TCTP, is a synthetic organic compound that is used in various scientific research applications. It is a highly stable and non-toxic compound that has been used in a variety of laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine involves the reaction of 2,4,5-Trichloropyrimidine with chloroform in the presence of a base.
Starting Materials
2,4,5-Trichloropyrimidine, Chloroform, Base (e.g. potassium hydroxide)
Reaction
Add 2,4,5-Trichloropyrimidine to a reaction flask, Add chloroform to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with water and dry to obtain 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine
Aplicaciones Científicas De Investigación
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles and polymers. It has also been used as a catalyst in the synthesis of polymers and other compounds. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been used as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is known to act as a photosensitizer, meaning that it is activated by light and can then cause a reaction in the presence of oxygen. When activated by light, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% forms reactive oxygen species, which can then cause damage to cells and other biological molecules.
Efectos Bioquímicos Y Fisiológicos
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been found to cause oxidative damage to cells and other biological molecules. This oxidative damage can lead to cell death and the disruption of normal cellular processes. In addition, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% has been found to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% in laboratory experiments has several advantages. It is a highly stable and non-toxic compound, which makes it safe to use in experiments. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is relatively inexpensive, which makes it an attractive option for laboratory experiments. The main limitation of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% is that it is only effective when activated by light, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99%. One potential direction is the use of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% in the development of new drugs and treatments. Additionally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new materials and technologies. Furthermore, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new methods of medical imaging and diagnostics. Finally, 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine, 99% could be used to develop new methods of gene and protein engineering.
Propiedades
IUPAC Name |
4,5,6-trichloro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDXJOLODFQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
